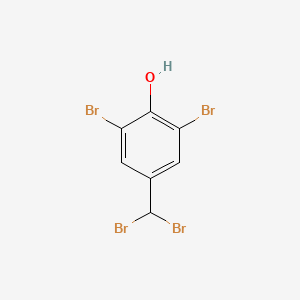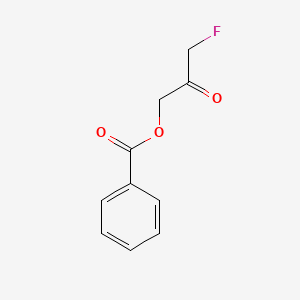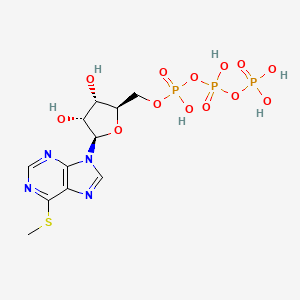
2,6-Dibromo-4-(dibromomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-(dibromomethyl)phenol is a brominated phenol derivative with the molecular formula C₇H₄Br₄O and a molecular weight of 423.72 g/mol . This compound is known for its significant bromine content, which imparts unique chemical properties and reactivity. It is used in various scientific and industrial applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-(dibromomethyl)phenol typically involves the bromination of phenolic compounds. One common method is the bromination of 2,6-dibromophenol using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is isolated through standard purification techniques.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-(dibromomethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various brominated derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
2,6-Dibromo-4-(dibromomethyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its bromine content.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-(dibromomethyl)phenol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-methylphenol: Similar in structure but lacks the dibromomethyl group.
2,6-Dibromophenol: Lacks the additional bromine atoms on the methyl group.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
63394-09-2 |
|---|---|
Formule moléculaire |
C7H4Br4O |
Poids moléculaire |
423.72 g/mol |
Nom IUPAC |
2,6-dibromo-4-(dibromomethyl)phenol |
InChI |
InChI=1S/C7H4Br4O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7,12H |
Clé InChI |
HREGPHNNKBDOSE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid](/img/structure/B13415726.png)

![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)


![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)




![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)


